molecular formula C11H11ClN2S B13855523 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride

Cat. No.: B13855523
M. Wt: 238.74 g/mol
InChI Key: RHCIIEFKKZHAMV-UHFFFAOYSA-N
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Description

4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. This compound has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a naphthalene ring fused with a thiazole ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-tetralone in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide. The reaction mixture is then heated to facilitate the cyclization process, resulting in the formation of the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydronaphtho[2,1-d]thiazol-2-amine Hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound disrupts the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial respiratory chain. This leads to a decrease in ATP production and ultimately results in bacterial cell death . The compound’s anti-inflammatory and anticancer effects are attributed to its ability to modulate signaling pathways and inhibit the activity of pro-inflammatory cytokines and growth factors .

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

4,5-dihydrobenzo[g][1,3]benzothiazol-2-amine;hydrochloride

InChI

InChI=1S/C11H10N2S.ClH/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11;/h1-4H,5-6H2,(H2,12,13);1H

InChI Key

RHCIIEFKKZHAMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=N2)N.Cl

Origin of Product

United States

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